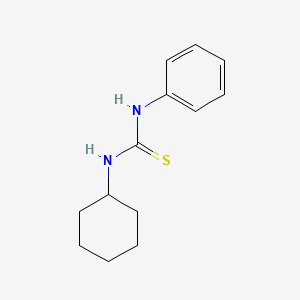

1-Cyclohexyl-3-phenylthiourea

Description

The exact mass of the compound 1-Cyclohexyl-3-phenylthiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclohexyl-3-phenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-phenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASBFQMDQRGJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934126 | |

| Record name | N-Cyclohexyl-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-57-9, 722-03-2 | |

| Record name | NSC131992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of N,N'-Disubstituted Thioureas

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-3-phenylthiourea

Thiourea derivatives are a class of organic compounds with a rich history in medicinal chemistry and material science, valued for their diverse biological activities and utility as versatile synthetic intermediates. 1-Cyclohexyl-3-phenylthiourea, a prominent member of this family, has garnered interest for its potential applications, notably as an inhibitor in serine biosynthetic pathways, which is a target for cancer therapy[1]. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in fundamental chemical principles and rigorous safety standards, designed to ensure both reproducibility and a thorough understanding of the underlying methodology.

Core Principle: The Nucleophilic Addition Mechanism

The synthesis of 1-Cyclohexyl-3-phenylthiourea is a classic example of a nucleophilic addition reaction. The core of this transformation lies in the interaction between an amine (cyclohexylamine) and an isothiocyanate (phenyl isothiocyanate).

-

Electrophilic Target : The central carbon atom of the phenyl isothiocyanate molecule is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, which pull electron density away from the carbon.

-

Nucleophilic Attack : Cyclohexylamine acts as the nucleophile. The lone pair of electrons on its nitrogen atom initiates an attack on the electrophilic carbon of the isothiocyanate.

-

Bond Formation : This attack leads to the formation of a new carbon-nitrogen bond, disrupting the cumulative double bond system of the isothiocyanate. A subsequent proton transfer from the amine nitrogen to the isothiocyanate nitrogen stabilizes the molecule, yielding the final thiourea product.

The reaction is typically efficient and proceeds readily under mild conditions, often without the need for a catalyst.

Caption: Reaction mechanism for thiourea formation.

Comprehensive Synthesis Protocol

This protocol is designed for reliability and high yield. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

I. Materials and Reagents

It is imperative to use high-purity reagents to minimize side reactions and simplify purification.

| Reagent / Material | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |

| Cyclohexylamine | 108-91-8 | 99.17 | ≥99% | Corrosive, flammable liquid. |

| Phenyl Isothiocyanate | 103-72-0 | 135.19 | ≥99% | Toxic, corrosive, lachrymator.[2][3] |

| Acetone | 67-64-1 | 58.08 | ACS Grade, Anhydrous | Used as the reaction solvent. |

| Ethanol | 64-17-5 | 46.07 | Reagent Grade | Used for recrystallization. |

| Deionized Water | 7732-18-5 | 18.02 | N/A | For precipitation and washing. |

| Standard Glassware | N/A | N/A | N/A | Round-bottom flask, condenser, addition funnel, etc. |

| Magnetic Stirrer/Hotplate | N/A | N/A | N/A | For consistent mixing and heating. |

II. Quantitative Data & Stoichiometry

The reaction is typically run with a 1:1 molar ratio of reactants. A slight excess of either reactant is generally not detrimental but may complicate purification.

| Reagent | Amount (g) | Amount (mmol) | Molar Ratio |

| Phenyl Isothiocyanate | 5.00 | 36.98 | 1.0 |

| Cyclohexylamine | 3.67 | 36.98 | 1.0 |

| Acetone (Solvent) | ~50 mL | N/A | N/A |

III. Step-by-Step Experimental Procedure

A. Reaction Setup and Execution

-

Preparation : Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent unwanted side reactions. The entire apparatus must be placed within a certified chemical fume hood.[4]

-

Reagent Dissolution : In the flask, dissolve 5.00 g (36.98 mmol) of phenyl isothiocyanate in 25 mL of anhydrous acetone. Begin stirring to ensure the solution is homogeneous.

-

Amine Addition : Dissolve 3.67 g (36.98 mmol) of cyclohexylamine in 25 mL of anhydrous acetone and place this solution into the addition funnel.

-

Controlled Reaction : Add the cyclohexylamine solution dropwise to the stirring phenyl isothiocyanate solution over approximately 30 minutes. The reaction is exothermic; a controlled addition rate prevents an excessive temperature increase. A white precipitate will likely begin to form during the addition.

-

Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction proceeds to completion. A similar synthesis for a related urea compound is stirred for 80 minutes at room temperature, indicating that extended heating is often unnecessary.[5]

B. Product Isolation and Purification

-

Precipitation : Pour the reaction mixture into 250 mL of cold deionized water while stirring vigorously. This step precipitates the crude product, as 1-cyclohexyl-3-phenylthiourea is insoluble in water.

-

Filtration : Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected solid on the filter with two portions of 50 mL deionized water to remove any water-soluble impurities.

-

Drying : Dry the crude product in a vacuum oven at 60°C until a constant weight is achieved.

-

Recrystallization (Optional but Recommended) : For higher purity, recrystallize the dried solid from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected melting point of the purified product is approximately 148°C[1].

Caption: Experimental workflow for synthesis.

Self-Validating Systems: Safety and Trustworthiness

A protocol's integrity is directly linked to its safety provisions. Adherence to these measures is non-negotiable.

-

Hazard Assessment : Phenyl isothiocyanate is the primary hazard. It is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[2][3][6] It is also a lachrymator (induces tearing). Cyclohexylamine is corrosive and flammable.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (nitrile is insufficient; butyl rubber or laminate gloves are recommended), a flame-resistant lab coat, and chemical splash goggles.[6] All manipulations must be performed in a chemical fume hood to avoid inhalation of vapors.[4]

-

Emergency Procedures :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4]

-

Inhalation : Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[4]

-

-

Waste Disposal : All waste, including residual reagents and solvent from filtration, is classified as hazardous. It must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local environmental regulations. Do not empty into drains.[6]

By integrating these safety measures, the protocol becomes a self-validating system where risks are anticipated and mitigated, ensuring the well-being of the researcher and the integrity of the experiment.

References

-

PrepChem. (Date not available). Synthesis of 1-phenyl-3-cyclohexylurea. [Link]

-

Carl ROTH. (Date not available). Safety Data Sheet: Phenyl isothiocyanate. [Link]

-

Cole-Parmer. (Date not available). Material Safety Data Sheet - Phenyl Isothiocyanate, 99%. [Link]

-

Loba Chemie. (2018-12-15). PHENYL ISOTHIOCYNATE For Synthesis MSDS. [Link]

-

LookChem. (Date not available). 1-Cyclohexyl-3-phenylthiourea. [Link]

-

ResearchGate. (Date not available). Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11. [Link]

Sources

physicochemical properties of 1-Cyclohexyl-3-phenylthiourea

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-3-phenylthiourea

Abstract

1-Cyclohexyl-3-phenylthiourea is a disubstituted thiourea derivative with significant potential in both agrochemical and pharmaceutical development. The unique structural combination of a bulky, aliphatic cyclohexyl ring and an aromatic phenyl group flanking the thiourea core imparts a distinct set of physicochemical properties that govern its solubility, stability, crystal packing, and biological activity. This guide provides a comprehensive analysis of these properties, grounded in experimental data and theoretical principles. We will explore the compound's synthesis, detailed structural features, spectroscopic signature, analytical methodologies, and its emerging biological significance, particularly as a potential inhibitor of the serine biosynthesis pathway in cancer therapeutics. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel thiourea-based agents.

Introduction: The Versatility of the Thiourea Scaffold

The thiourea moiety, characterized by a central thiocarbonyl group bonded to two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with the reactivity of the sulfur atom, allows for a diverse range of intermolecular interactions and chemical transformations. Thiourea derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The N,N'-disubstituted thioureas, such as 1-Cyclohexyl-3-phenylthiourea, offer a tunable platform where the steric and electronic properties of the substituents can be modulated to optimize potency, selectivity, and pharmacokinetic profiles. This guide focuses specifically on the phenyl- and cyclohexyl-substituted variant, a molecule of interest for its agrochemical applications and, more recently, its potential as a targeted anti-cancer agent.[3][4]

Synthesis and Structural Elucidation

The rational design of any therapeutic or agrochemical agent begins with a robust understanding of its synthesis and three-dimensional structure. These elements are intrinsically linked to its physical properties and biological function.

Synthetic Pathway

The most common and efficient method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. For 1-Cyclohexyl-3-phenylthiourea, this involves the nucleophilic addition of cyclohexylamine to phenyl isothiocyanate. The lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group.

A representative laboratory-scale synthesis protocol is provided below.

-

Reagents & Setup:

-

Phenyl isothiocyanate (1.0 eq)

-

Cyclohexylamine (1.05 eq)

-

Ethanol (or Dichloromethane) as solvent

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

-

Procedure:

-

Dissolve phenyl isothiocyanate in ethanol in the round-bottom flask.

-

Add cyclohexylamine dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux (approx. 60 °C) for 1 hour to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase).

-

-

Work-up & Purification:

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

If a solid precipitate does not form, reduce the solvent volume under reduced pressure.

-

Collect the resulting white solid by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from hot ethanol to yield fine, colorless crystals.

-

Dry the final product under vacuum. A typical yield for this reaction is high, often exceeding 90%.

-

Causality Insight: The choice of cyclohexylamine as a slight excess ensures the complete consumption of the more expensive phenyl isothiocyanate. Ethanol is a suitable solvent as it readily dissolves the reactants and allows for easy precipitation of the less polar product upon cooling. Recrystallization is a critical step that exploits differences in solubility to remove impurities, ensuring a high-purity final compound essential for accurate physicochemical and biological evaluation.

Caption: General synthesis workflow for 1-Cyclohexyl-3-phenylthiourea.

Crystal Structure and Molecular Conformation

The solid-state structure of 1-Cyclohexyl-3-phenylthiourea has been elucidated by X-ray crystallography.[3] This analysis provides critical insights into its molecular geometry and intermolecular interactions, which are paramount for understanding its physical properties and potential for receptor binding.

-

Cyclohexane Ring: The cyclohexyl group adopts a stable chair conformation , which minimizes steric strain.[3]

-

Thiourea Moiety: The molecule exhibits a cis-trans configuration with respect to the C-N bonds of the thiourea core.[3]

-

Intermolecular Bonding: In the crystal lattice, molecules are linked by N-H···S intermolecular hydrogen bonds . These interactions form two-dimensional layers, which dictate the crystal packing and contribute to the compound's melting point and solubility characteristics.[3]

-

Dihedral Angle: The dihedral angle between the plane of the thiourea group and the phenyl ring is 56.1(1)°.[5] This non-planar arrangement is a key structural feature.

Caption: Intermolecular N-H···S hydrogen bonding in the crystal lattice.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, absorption, distribution, metabolism, and excretion (ADME) in drug development.

Core Physical and Chemical Data

The key physicochemical parameters for 1-Cyclohexyl-3-phenylthiourea are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂S | [6] |

| Molecular Weight | 234.37 g/mol | [6] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 148 °C | [4] |

| Boiling Point | 346.1 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.12 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane.[7] Sparingly soluble in aqueous solutions.[8] | |

| LogP (Octanol-Water Partition Coefficient) | 3.77 (Predicted) | [4] |

| pKa | 12.69 ± 0.70 (Predicted) | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 1 (Sulfur atom) | [4] |

Interpretation for Drug Development: The high predicted LogP value of 3.77 suggests that the compound is quite lipophilic. This indicates it is more likely to have good membrane permeability but may suffer from poor aqueous solubility, potentially impacting formulation and oral bioavailability. The presence of two hydrogen bond donors and one acceptor is consistent with the observed crystal structure and allows for key interactions with biological targets.

Predicted Spectroscopic Profile

-

¹H NMR (Proton NMR):

-

Phenyl Protons: A multiplet region between δ 7.0-7.5 ppm.

-

N-H Protons: Two broad singlets, likely in the δ 7.5-9.5 ppm range, which may exchange with D₂O.

-

Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (δ 1.0-4.0 ppm). The proton on the carbon attached to the nitrogen (N-CH) will be the most downfield, likely around δ 3.5-4.0 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Thiocarbonyl Carbon (C=S): A characteristic peak far downfield, typically in the δ 180-190 ppm range.

-

Phenyl Carbons: Peaks in the aromatic region (δ 120-140 ppm).

-

Cyclohexyl Carbons: Peaks in the aliphatic region (δ 25-60 ppm), with the N-C H carbon being the most downfield of this group.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad band (or two distinct bands) in the 3100-3400 cm⁻¹ region.

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=S Stretch (Thioamide I band): A strong band typically found around 1300-1350 cm⁻¹.

-

C-N Stretch (Thioamide II/III bands): Multiple bands in the 1550-1400 cm⁻¹ and 1200-1000 cm⁻¹ regions.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 234.

-

Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the cyclohexyl group, the phenyl group, and cleavage around the thiourea core. Common fragments would include the phenyl isothiocyanate radical cation (m/z = 135) and the cyclohexylamine radical cation (m/z = 99).

-

Analytical Methodologies

Robust analytical methods are crucial for quality control, purity assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of thiourea derivatives.[9]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is generally suitable for 1-Cyclohexyl-3-phenylthiourea due to its lipophilic nature.

-

System & Column:

-

Mobile Phase:

-

A gradient of Acetonitrile (Solvent B) and Water (Solvent A). A small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is often added to improve peak shape.[11]

-

-

Gradient Program (Example):

-

0-3 min: 40% B

-

3-12 min: 40% to 90% B

-

12-15 min: Hold at 90% B

-

15-18 min: 90% to 40% B

-

18-20 min: Hold at 40% B (re-equilibration)

-

-

Detection:

-

UV detection at a wavelength where the phenyl chromophore absorbs, typically around 245 nm.

-

-

Sample Preparation:

-

Dissolve a precisely weighed sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Self-Validation and Causality: The C18 column is chosen for its hydrophobic interactions with the nonpolar cyclohexyl and phenyl groups. A gradient elution is employed to ensure that any potential impurities with different polarities are well-separated and that the main peak is sharp and symmetrical. The use of a DAD allows for peak purity analysis by comparing spectra across the peak.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. BJOC - Search Results [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. hplc of thiourea - Chromatography Forum [chromforum.org]

- 11. Separation of Thiourea, N,N’-bis(phenylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Mechanism of Action of 1-Cyclohexyl-3-phenylthiourea

Abstract

1-Cyclohexyl-3-phenylthiourea is a disubstituted thiourea derivative with a molecular structure poised for diverse biological interactions. While specific research on this exact molecule is emerging, a comprehensive analysis of its structural analogs and the broader class of thiourea compounds provides significant insights into its potential mechanisms of action. This guide synthesizes current knowledge to propose a multi-faceted mechanism of action for 1-cyclohexyl-3-phenylthiourea, focusing on its probable roles in oncology, infectious diseases, and enzyme inhibition. We will delve into the molecular interactions, cellular pathways, and experimental evidence that underpin the therapeutic and research potential of this compound.

Introduction: The Versatile Thiourea Scaffold

Thiourea and its derivatives are a class of organic compounds characterized by the SC(NR₂)₂ functional group. This scaffold is of significant interest in medicinal chemistry due to its ability to form hydrogen bonds and coordinate with metal ions, enabling interaction with a wide array of biological macromolecules such as proteins and nucleic acids.[1] The lipophilic nature of substituents, such as the cyclohexyl and phenyl groups in 1-cyclohexyl-3-phenylthiourea, can further enhance cellular uptake and target engagement.[1] The diverse biological activities attributed to thiourea derivatives, including anticancer, antiviral, and antimicrobial properties, underscore the importance of understanding their mechanisms of action.[2][3]

Proposed Mechanisms of Action

Based on the available literature for structurally related compounds, the mechanism of action of 1-cyclohexyl-3-phenylthiourea is likely to be pleiotropic, involving multiple biological targets and pathways. The following sections detail the most probable mechanisms.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiourea derivatives have demonstrated significant potential as anticancer agents.[3] The cytotoxic effects of compounds structurally similar to 1-cyclohexyl-3-phenylthiourea are attributed to two primary mechanisms: the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Several studies on substituted phenylthiourea derivatives have shown their ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[4] This is a critical mechanism for eliminating malignant cells.

-

Key Evidence from Analogs: Studies on 3-(trifluoromethyl)phenylthiourea analogs revealed that these compounds induce late-stage apoptosis in human colon and leukemia cell lines.[4] For instance, a derivative incorporating a 3,4-dichloro-phenyl substituent was found to induce late apoptosis in 95-99% of colon cancer cells.[4] This suggests that 1-cyclohexyl-3-phenylthiourea may similarly trigger apoptotic pathways.

-

Proposed Signaling Pathway: The induction of apoptosis by thiourea derivatives likely involves the activation of intrinsic and/or extrinsic apoptotic pathways, culminating in the activation of caspases, which are the executioners of apoptosis.

Caption: Proposed apoptotic pathway induced by 1-cyclohexyl-3-phenylthiourea.

A significant body of evidence points to the inhibition of receptor tyrosine kinases (RTKs) as a key mechanism of action for many thiourea-based anticancer agents.[5] RTKs, such as the Epidermal Growth Factor Receptor (EGFR), are crucial for cancer cell proliferation, survival, and metastasis.

-

Key Evidence from Analogs: N-benzoyl-N'-phenylthiourea derivatives have been shown to be effective inhibitors of EGFR.[5] Molecular docking studies have predicted that these compounds bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.[5] Given the structural similarities, it is highly probable that 1-cyclohexyl-3-phenylthiourea also functions as an EGFR inhibitor.

-

Proposed Signaling Pathway: By inhibiting EGFR, 1-cyclohexyl-3-phenylthiourea would block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell cycle progression and survival.

Caption: Proposed EGFR inhibition pathway by 1-cyclohexyl-3-phenylthiourea.

Antimycobacterial Activity: Targeting Fatty Acid Synthesis

Thiourea derivatives have also emerged as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] Their mechanism of action in this context appears to be distinct from their anticancer effects.

-

Key Evidence from Analogs: A notable study on the thiourea drug isoxyl (4,4'-diisoamyloxydiphenylthiourea) demonstrated that it inhibits the synthesis of oleic acid in M. tuberculosis.[6] This inhibition was traced to the specific targeting of the Δ9-stearoyl desaturase (DesA3), an enzyme crucial for fatty acid metabolism and the integrity of the mycobacterial cell wall.[6]

-

Proposed Mechanism: It is plausible that 1-cyclohexyl-3-phenylthiourea shares this mechanism, acting as an inhibitor of mycobacterial fatty acid desaturases. This would disrupt the synthesis of essential fatty acids, leading to a compromised cell envelope and ultimately, bacterial death.

Enzyme Inhibition: The Case of Phenoloxidase

The phenylthiourea (PTU) moiety is a well-established inhibitor of phenoloxidase, a copper-containing enzyme involved in melanogenesis.[7]

-

Mechanism of Inhibition: Studies have shown that PTU acts as a competitive inhibitor of phenoloxidase.[7] It competes with the natural substrate, such as DOPA, for binding to the active site of the enzyme. The inhibition constant (Ki) for PTU has been estimated to be in the micromolar range, indicating a potent interaction.[7]

-

Implications for 1-Cyclohexyl-3-phenylthiourea: Given the presence of the phenylthiourea core, 1-cyclohexyl-3-phenylthiourea is expected to exhibit inhibitory activity against phenoloxidase. This property could be exploited in various research applications, such as studying melanization processes or as a tool for modulating enzyme activity.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for 1-cyclohexyl-3-phenylthiourea, a series of well-defined experimental protocols are required.

In Vitro Cytotoxicity and Apoptosis Assays

Objective: To determine the cytotoxic effects of 1-cyclohexyl-3-phenylthiourea on cancer cell lines and to ascertain if cell death occurs via apoptosis.

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) under standard conditions.

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of 1-cyclohexyl-3-phenylthiourea for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cells with 1-cyclohexyl-3-phenylthiourea at its IC50 concentration for 24 hours.

-

Harvest and wash the cells.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Kinase Inhibition Assay

Objective: To determine if 1-cyclohexyl-3-phenylthiourea directly inhibits the activity of EGFR.

Methodology:

-

In Vitro Kinase Assay:

-

Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate recombinant human EGFR with a specific substrate, ATP, and varying concentrations of 1-cyclohexyl-3-phenylthiourea.

-

Measure the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the IC50 value for EGFR inhibition.

-

-

Western Blot Analysis for Downstream Signaling:

-

Treat cancer cells with 1-cyclohexyl-3-phenylthiourea for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total ERK, and phosphorylated ERK (p-ERK).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the p-EGFR/EGFR and p-ERK/ERK ratios would indicate inhibition of the pathway.

-

Summary of Quantitative Data from Analog Studies

| Compound Class | Biological Activity | Target/Assay | IC50 / Ki | Reference |

| Phenylthiourea (PTU) | Enzyme Inhibition | Phenoloxidase | Ki = 0.21 ± 0.09 µM | [7] |

| 3-(trifluoromethyl)phenylthiourea derivatives | Cytotoxicity | SW620 colon cancer cells | 1.5 - 9.4 µM | [4] |

| N-benzoyl-N'-phenylthiourea derivatives | Cytotoxicity | MCF-7 breast cancer cells | Varies by derivative | [5] |

| Isoxyl (Thiourea derivative) | Antimycobacterial | M. tuberculosis DesA3 | - | [6] |

Conclusion and Future Directions

The available evidence strongly suggests that 1-cyclohexyl-3-phenylthiourea possesses a multifaceted mechanism of action, with potential applications in oncology and infectious disease research. Its probable ability to induce apoptosis, inhibit key receptor tyrosine kinases like EGFR, and disrupt microbial fatty acid synthesis makes it a compelling candidate for further investigation.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Elucidating the precise molecular interactions of 1-cyclohexyl-3-phenylthiourea with its targets through techniques such as X-ray crystallography and computational modeling will be crucial for the rational design of more potent and selective analogs. Furthermore, exploring its potential synergistic effects with existing therapeutic agents could open new avenues for combination therapies.

References

-

Strzyga-Łach, P., Chrzanowska, A., Podsadni, K., & Bielenica, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1098. [Link]

-

Early, J. V., et al. (2022). Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 66(4), e02263-21. [Link]

-

Phetsuksiri, B., et al. (2003). Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis. Journal of Biological Chemistry, 278(52), 53123-53130. [Link]

-

Masuda, A., & Eguchi, G. (1984). Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. Cell Structure and Function, 9(1), 25-35. [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

Ryazanova, A. D., Alekseev, A. A., & Slepneva, I. A. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

-

Al-Wahaibi, L. H., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. Molecules, 27(3), 1045. [Link]

-

Astuti, P., et al. (2020). A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. International Journal of Biological Macromolecules, 146, 212-221. [Link]

-

Saeed, S., et al. (2011). N-Cyclohexyl-N′-(4-nitrobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2932. [Link]

-

Dempke, W., et al. (1987). Increased cytotoxicity of 1-(2-chloroethyl)-1-nitroso-3(4-methyl)-cyclohexylurea by pretreatment with O6-methylguanine in resistant but not in sensitive human melanoma cells. Journal of Cancer Research and Clinical Oncology, 113(4), 387-391. [Link]

-

Klöckner, B., et al. (2021). Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent‐Reaction Approach. ChemistryOpen, 10(11), 1109-1116. [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and in vitro evaluation. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-218. [Link]

Sources

- 1. Buy 1-Cyclohexyl-3-(1-phenylpropyl)thiourea (EVT-4913236) [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jppres.com [jppres.com]

- 6. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

1-Cyclohexyl-3-phenylthiourea crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Cyclohexyl-3-phenylthiourea

Abstract

This technical guide provides a comprehensive examination of the synthesis, characterization, and crystal structure analysis of 1-cyclohexyl-3-phenylthiourea (C₁₃H₁₈N₂S). N,N'-disubstituted thioureas are a class of compounds recognized for their diverse biological activities and applications in agrochemicals and medicinal chemistry.[1][2] A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel derivatives with enhanced efficacy. This document details the complete workflow, from the synthesis and spectroscopic confirmation of the molecule to its definitive structural elucidation by single-crystal X-ray diffraction. Furthermore, it explores the supramolecular architecture through an analysis of intermolecular forces, including hydrogen bonding and weak interactions, contextualized with modern computational techniques like Hirshfeld surface analysis, which is a powerful tool for investigating crystal packing.[3][4][5]

Introduction: The Significance of Structural Elucidation

1-Cyclohexyl-3-phenylthiourea is an unsymmetrically substituted thiourea derivative. The core thiourea moiety (-NH-C(S)-NH-) serves as a versatile scaffold, capable of forming strong hydrogen bonds and coordinating with metal ions, which underpins its utility in various fields.[2] The specific substituents—a flexible, aliphatic cyclohexane ring and a rigid, aromatic phenyl group—impart a distinct conformational landscape and lipophilicity to the molecule, influencing its biological interactions and crystal packing.

The primary objective of a crystal structure analysis is to move beyond the 2D chemical representation to an exact 3D atomic arrangement in the solid state. This knowledge is not merely academic; it provides critical insights into:

-

Conformational Preferences: Determining the exact geometry, including the chair conformation of the cyclohexane ring and the relative orientation of the substituent groups.[1][6]

-

Intermolecular Interactions: Identifying and quantifying the non-covalent forces, such as N-H···S hydrogen bonds, that dictate how molecules assemble into a stable crystal lattice.[1][6]

-

Structure-Activity Relationship (SAR): Providing a precise molecular model that is indispensable for computational studies like molecular docking, which aims to predict the binding affinity of a molecule to a biological target, such as an enzyme.[2][7]

This guide is structured to walk the reader through the entire analytical pipeline, emphasizing the rationale behind each experimental step and analytical choice.

Synthesis and Spectroscopic Confirmation

Prior to any crystallographic study, the target compound must be synthesized and its identity rigorously confirmed. The synthesis of unsymmetrical thioureas is well-established and can be achieved through several reliable methods.[8][9]

Experimental Protocol: Synthesis of 1-Cyclohexyl-3-phenylthiourea

This protocol describes a standard and efficient method for the synthesis of the title compound.

Materials:

-

Cyclohexylamine

-

Phenyl isothiocyanate

-

Ethanol (absolute)

-

Glass reaction vial with a magnetic stirrer

-

Stir plate

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Reactant Preparation: In a 50 mL reaction vial, dissolve cyclohexylamine (1.0 equivalent) in 15 mL of absolute ethanol.

-

Reaction Initiation: While stirring the solution at room temperature, add phenyl isothiocyanate (1.0 equivalent) dropwise over a period of 5-10 minutes.

-

Reaction Progression: A white precipitate typically begins to form shortly after the addition. Allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure completion.

-

Product Isolation: Collect the resulting white solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield 1-cyclohexyl-3-phenylthiourea as a white crystalline solid.

The following diagram illustrates the synthesis workflow.

Spectroscopic Verification

Spectroscopy provides the first layer of structural confirmation, ensuring the correct molecule has been synthesized before proceeding to the more resource-intensive process of single-crystal growth. FT-IR and NMR are complementary techniques for this purpose.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[11] The spectrum of 1-cyclohexyl-3-phenylthiourea is expected to show characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Key Spectroscopic Data for 1-Cyclohexyl-3-phenylthiourea

| Technique | Frequency / Chemical Shift (δ) | Assignment |

|---|---|---|

| FT-IR | ~3200-3300 cm⁻¹ | N-H stretching vibrations |

| ~1550 cm⁻¹ | C-N stretching & N-H bending | |

| ~1350 cm⁻¹ | Thioamide II band | |

| ~1250 cm⁻¹ | Thioamide III band (C-N & C=S) | |

| ~750 cm⁻¹ | C=S stretching vibration | |

| ¹H NMR | ~7.2-7.5 ppm | Phenyl ring protons (Ar-H) |

| ~6.0-6.5 ppm | N-H protons (broad singlets) | |

| ~3.8-4.2 ppm | Cyclohexyl methine proton (-CH-NH) | |

| ~1.1-2.0 ppm | Cyclohexyl methylene protons (-CH₂) | |

| ¹³C NMR | ~180 ppm | Thiocarbonyl carbon (C=S) |

| ~125-140 ppm | Phenyl ring carbons | |

| ~55 ppm | Cyclohexyl methine carbon (-CH-NH) |

| | ~24-33 ppm | Cyclohexyl methylene carbons (-CH₂) |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.[12] The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Experimental Protocol: Crystal Growth

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection.[12] Slow evaporation from a suitable solvent is a common and effective method for growing crystals of organic molecules.[1]

Step-by-Step Procedure:

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. For 1-cyclohexyl-3-phenylthiourea, ethanol is a proven solvent.[1][6]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the solid completely.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing small perforations (e.g., pierced with a needle). This allows the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm) have appeared, carefully harvest them from the solution.

Experimental Protocol: Data Collection and Structure Refinement

This protocol outlines the general steps for modern single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images while the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

-

Structure Solution: The phase problem is solved using direct methods (e.g., with the program SHELXS) to generate an initial electron density map and a preliminary molecular model.[1][6]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques (e.g., with the program SHELXL).[1][6] In this iterative process, atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from difference maps and refined isotropically.[1]

Crystallographic Results for 1-Cyclohexyl-3-phenylthiourea

The crystal structure of 1-cyclohexyl-3-phenylthiourea has been determined and reported.[1][6][13] The key findings are summarized below.

Table 2: Crystal Data and Structure Refinement

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₈N₂S | [1][6] |

| Formula Weight | 234.36 g/mol | [14] |

| Crystal System | Monoclinic | [1][13] |

| Space Group | P2₁/c | [1] |

| a (Å) | 10.134(1) | [1] |

| b (Å) | 10.999(2) | [1] |

| c (Å) | 11.974(2) | [1] |

| β (°) | 103.11(1) | [1] |

| Volume (ų) | 1300.3(4) | [1] |

| Z (molecules/cell) | 4 | [1] |

| Final R indices | R1 = 0.045 |[1] |

Molecular Conformation:

-

Cyclohexane Ring: The cyclohexane ring adopts a stable chair conformation , as is typical.[1][6]

-

Thiourea Moiety: The molecule exhibits a cis-trans configuration with respect to the C-N bonds of the thiourea unit.[1][13] This refers to the orientation of the cyclohexyl and phenyl groups relative to the C=S bond.

-

Dihedral Angle: The dihedral angle between the plane of the thiourea moiety and the plane of the phenyl ring is 56.1(1)°.[1][6] This significant twist indicates a lack of full conjugation between the phenyl ring and the thiourea system, which has implications for the electronic properties of the molecule.

Supramolecular Assembly: Intermolecular Interactions

The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions.

Hydrogen Bonding

In the crystal lattice of 1-cyclohexyl-3-phenylthiourea, the dominant intermolecular interaction is the N-H···S hydrogen bond .[1][6] The two N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of a neighboring molecule acts as the acceptor. These interactions link the molecules together, forming two-dimensional layers parallel to the bc plane of the unit cell.[1][13]

Table 3: Hydrogen Bond Geometry

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N(1)–H(1)···S(1) | ~0.82 | ~2.7 | ~3.48 | ~156 |

| N(2)–H(2)···S(1) | ~0.81 | ~2.6 | ~3.39 | ~163 |

(Note: Values are representative based on similar structures and typical bond lengths)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[4][5][15] It maps the electron distribution of a molecule within its crystalline environment.

-

d_norm Surface: A normalized contact distance (d_norm) is plotted onto the Hirshfeld surface. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white regions represent contacts at the van der Waals limit, and blue regions show contacts longer than the van der Waals radii. For this molecule, prominent red spots would be visible around the sulfur and N-H hydrogen atoms, visually confirming the N-H···S hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The percentage contribution of different types of contacts (e.g., H···H, S···H, C···H) can be calculated, providing a quantitative breakdown of the forces governing the crystal packing.[16] For a molecule with large aliphatic and aromatic groups, H···H contacts are expected to cover a large portion of the surface area.[16]

The diagram below conceptually illustrates the Hirshfeld analysis process.

Conclusion

The comprehensive analysis of 1-cyclohexyl-3-phenylthiourea provides a definitive three-dimensional portrait of the molecule in the solid state. The key structural features are a chair-form cyclohexane ring, a cis-trans thiourea linker, and a twisted phenyl ring. The supramolecular architecture is primarily directed by a network of N-H···S hydrogen bonds, which assemble the molecules into distinct layers.

This in-depth structural knowledge, derived from a synergistic combination of synthesis, spectroscopy, single-crystal X-ray diffraction, and computational analysis, is fundamental. It provides the necessary foundation for researchers in drug development and material science to understand the molecule's physical properties, predict its interactions with biological systems, and rationally design the next generation of thiourea-based compounds.

References

-

N,N'-Disubstituted Thioureas Derived from Benzoic Acid: Biological Evaluation and Molecular Docking Studies. European Journal of Medicinal Chemistry. [Link]

-

Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Benzamide Derivatives of Thiourea as Potent Inhibitors of α-glucosidase in-vitro. PubMed. [Link]

-

Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. [Link]

-

Synthesis of Symmetrical N,N'-Disubstituted Thioureas and Heterocyclic Thiones from Amines and CS2 over a ZnO/Al2O3 Composite as Heterogeneous and Reusable Catalyst. ACS Publications. [Link]

-

1-Cyclohexyl-3-phenylthiourea. Acta Crystallographica Section C. [Link]

-

Thiourea Synthesis by Thioacylation. Organic Chemistry Portal. [Link]

-

Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. [Link]

-

Supramolecular self-assembly of new thiourea derivatives directed by intermolecular hydrogen bonds and weak interactions: crystal structures and Hirshfeld surface analysis. ResearchGate. [Link]

-

Novel thiourea derivative compounds: Thermal behavior, biological evaluation, Hirshfeld surfaces. KSU BAP. [Link]

-

1-Cyclohexyl-3-phenylthiourea. IUCr Journals. [Link]

-

Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ResearchGate. [Link]

-

Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions. MDPI. [Link]

-

Growth and Characterization of Single Crystals of Thiourea Based Compounds. Indian Journal of Scientific Research. [Link]

-

Synthesis, Growth and Characterization Studies of Thiourea Picrate Crystal. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

How best can one obtain single crystals from thiourea derivatives with palmitoyl side chains? ResearchGate. [Link]

-

X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. Semantic Scholar. [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. [Link]

-

1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. PubMed Central. [Link]

-

1-Cyclohexyl-3-(2-tolyl)thiourea. IUCr. [Link]

-

1-Cyclohexyl-1-[3-(4-hydroxy-3-methoxyphenyl)propyl]-3-(2-phenylethyl)thiourea. PubChem. [Link]

-

1‐Cyclohexyl‐3‐phenylthiourea. Semantic Scholar. [Link]

-

Multifaceted exploration of acylthiourea compounds: In vitro cytotoxicity, DFT calculations, molecular docking and dynamics simulation studies. Repository of the Institute for Medical Research. [Link]

-

Synthesis of 1-phenyl-3-cyclohexylurea. PrepChem.com. [Link]

-

1-Cyclohexyl-3-phenylthiourea. LookChem. [Link]

-

The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

-

FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. ResearchGate. [Link]

-

An Experimental and Theoretical Conformational Study of a Series of Substituted 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones. International Journal of Chemistry. [Link]

-

FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure and Hirshfeld Surface analysis of benzamide derivatives of thiourea as potent inhibitors of α-glucosidase in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bap.ksu.edu.tr [bap.ksu.edu.tr]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1‐Cyclohexyl‐3‐phenylthiourea | Semantic Scholar [semanticscholar.org]

- 14. 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Spectroscopic Data for 1-Cyclohexyl-3-phenylthiourea: An In-depth Technical Guide

Introduction

1-Cyclohexyl-3-phenylthiourea, with the chemical formula C₁₃H₁₈N₂S and CAS number 722-03-2, is a disubstituted thiourea derivative featuring both aliphatic and aromatic moieties. Thiourea derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications as synthons for heterocyclic compounds.[1] Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug development and research.

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Cyclohexyl-3-phenylthiourea, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on the analysis of structurally related compounds, offering a robust framework for its characterization.

Molecular Structure

The structural formula of 1-Cyclohexyl-3-phenylthiourea is presented below. The molecule consists of a central thiourea core (-(NH)₂C=S) substituted with a cyclohexyl group on one nitrogen atom and a phenyl group on the other.

Caption: Proposed Mass Spectrometry Fragmentation Pathway for 1-Cyclohexyl-3-phenylthiourea.

Interpretation:

The molecular ion peak is expected at m/z 234, corresponding to the molecular weight of the compound. The fragmentation is likely to occur at the C-N bonds of the thiourea linkage. Cleavage can lead to the formation of the phenyl isothiocyanate radical cation (m/z 135) and the cyclohexylamine radical cation (m/z 99). Further fragmentation of the cyclohexylamine fragment can produce the cyclohexyl cation (m/z 83). Another possible fragmentation pathway involves the formation of the aniline radical cation (m/z 93), which can then lose an amino group to form the phenyl cation (m/z 77).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and major fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, and propose a fragmentation pathway consistent with the structure of the molecule.

Overall Spectroscopic Characterization Workflow

Caption: Workflow for the Spectroscopic Characterization of 1-Cyclohexyl-3-phenylthiourea.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 1-Cyclohexyl-3-phenylthiourea. By synthesizing information from structurally related compounds, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a standardized approach for acquiring this data. This comprehensive spectroscopic profile serves as a valuable resource for researchers and scientists in the positive identification, structural confirmation, and purity assessment of this important thiourea derivative.

References

-

IOSR Journal of Applied Chemistry. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenyl cyclohexyl ketone. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexyl-N'-phenylurea. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum for pure thiourea single crystal. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectrum of 1,3‐diphenyl thiourea. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of anti-cyclohexyl-1,2-bromoamine. Retrieved from [Link]

-

ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]

-

SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Retrieved from [Link]

-

CONICET. (2015). Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

-

NIST WebBook. (n.d.). P-cyclohexyl phenyl ethyl ether. Retrieved from [Link]

-

Bulletin of the Chemical Society of Japan. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

-

ResearchGate. (n.d.). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (HMDB0002303). Retrieved from [Link]

-

SciSpace. (1962). infrared spectra of thiourea and its inclusion compounds. Retrieved from [Link]

-

YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of thiourea. Retrieved from [Link]

-

PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-cyclohexyl-N'-phenylthiourea: From Discovery to Contemporary Applications

This guide provides a comprehensive overview of N-cyclohexyl-N'-phenylthiourea, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its historical context, fundamental synthetic methodologies, and explore its contemporary applications, particularly in the realm of drug development as an inhibitor of Macrophage Migration Inhibitory Factor (MIF). This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile thiourea derivative.

Introduction: The Enduring Relevance of Thiourea Derivatives

The story of N-cyclohexyl-N'-phenylthiourea is intrinsically linked to the broader history of thiourea and its derivatives. The serendipitous discovery of the taste polymorphism of a related compound, phenylthiourea (PTC), by DuPont chemist Arthur Fox in 1931, underscored the unique interactions of these molecules with biological systems.[1] This discovery paved the way for genetic studies and highlighted the diverse potential of the thiourea scaffold.[1] The first synthetic drugs often emerged from the byproducts of the dye industry, with simple modifications of aromatic compounds leading to significant therapeutic agents.[2] In this context, the exploration of thiourea derivatives, including N-cyclohexyl-N'-phenylthiourea, represents a continuation of this legacy of synthetic chemistry driving biological discovery.

Thiourea derivatives are a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. Their utility is vast, serving as precursors for the synthesis of various heterocyclic systems, and as versatile intermediates in organic synthesis.[3] They are also recognized for their wide spectrum of biological activities, including antiviral, antibacterial, antifungal, anticancer, and herbicidal properties.[3] This guide will focus specifically on the N,N'-disubstituted thiourea, N-cyclohexyl-N'-phenylthiourea, examining its synthesis, properties, and applications.

Synthesis of N-cyclohexyl-N'-phenylthiourea: A Methodological Overview

The synthesis of N-cyclohexyl-N'-phenylthiourea can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. Below, we detail two primary and reliable synthetic protocols.

Classical Approach: Reaction of Phenyl Isothiocyanate with Cyclohexylamine

This is a straightforward and widely used method for the synthesis of N,N'-disubstituted thioureas. The reaction proceeds via a nucleophilic addition of the primary amine (cyclohexylamine) to the electrophilic carbon of the isothiocyanate group.

Reaction Scheme:

Sources

Introduction: The Significance of 1-Cyclohexyl-3-phenylthiourea

An In-Depth Technical Guide to the Theoretical Investigation of 1-Cyclohexyl-3-phenylthiourea

This guide provides a comprehensive exploration of the theoretical and computational methodologies used to characterize 1-Cyclohexyl-3-phenylthiourea. Designed for researchers, chemists, and drug development professionals, this document synthesizes experimental data with advanced computational models to provide a multi-faceted understanding of the molecule's structural, spectroscopic, and potential biochemical properties. We will move beyond procedural outlines to discuss the causal reasoning behind methodological choices, ensuring a robust and self-validating approach to the scientific narrative.

Thiourea derivatives are a class of compounds renowned for their diverse biological activities, including potential agrochemical properties and applications in medicinal chemistry.[1][2] 1-Cyclohexyl-3-phenylthiourea, with its distinct combination of a flexible cyclohexyl ring and a rigid phenyl group attached to the thiourea backbone, presents a compelling subject for both experimental and theoretical analysis. Understanding its three-dimensional structure, electronic properties, and interaction with biological targets at a molecular level is paramount for harnessing its potential. Computational chemistry provides a powerful lens to elucidate these characteristics, complementing and extending the insights gained from physical experiments.

Part 1: Molecular Architecture and Synthesis

The foundation of any theoretical study is a precise understanding of the molecule's synthesis and experimentally determined structure.

Synthesis Pathway

The synthesis of 1-Cyclohexyl-3-phenylthiourea is typically achieved through a straightforward nucleophilic addition reaction. The most common approach involves the reaction of phenyl isothiocyanate with cyclohexylamine. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea derivative.

Caption: Synthesis of 1-Cyclohexyl-3-phenylthiourea.

Crystallographic Structure: The Experimental Benchmark

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. For 1-Cyclohexyl-3-phenylthiourea, crystallographic studies have revealed several key features that serve as the primary benchmark for our theoretical models.[3][4]

-

The cyclohexane ring adopts a stable chair conformation.[3][4]

-

The molecule exists in a cis-trans configuration with respect to the C=S bond of the thiourea moiety.[1][3]

-

In the crystal lattice, molecules are linked by intermolecular N-H···S hydrogen bonds, forming two-dimensional layers.[3][4]

This experimentally verified geometry is the starting point and the ultimate validation standard for our computational geometry optimization.

Part 2: The Integrated Experimental-Theoretical Workflow

Theoretical studies do not exist in a vacuum. They are most powerful when used in concert with experimental techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The experimental data provides the "ground truth" that our computational models aim to replicate and explain.

Caption: Integrated workflow for theoretical and experimental analysis.

Part 3: A Deep Dive into Theoretical Studies

With the experimental framework established, we can now delve into the core computational methodologies.

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is exceptionally well-suited for studying molecules of this size, offering a balance of accuracy and computational efficiency.

-

Input Structure: The atomic coordinates from the single-crystal X-ray diffraction data are used as the initial geometry.[3]

-

Level of Theory Selection: The B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) is chosen. This level of theory is widely recognized for its reliability in calculating the geometric and vibrational properties of organic molecules.[5]

-

Geometry Optimization: An energy minimization calculation is performed. This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the molecule's most stable conformation in the gas phase.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the theoretical infrared spectrum.

The first critical test of a theoretical model is its ability to reproduce the experimental geometry. By comparing the bond lengths and angles of the DFT-optimized structure with the X-ray diffraction data, we can validate the chosen level of theory.

Table 1: Comparison of Selected Geometric Parameters for 1-Cyclohexyl-3-phenylthiourea

| Parameter | Bond/Angle | Experimental (X-ray)[3] | Theoretical (DFT/B3LYP) |

| Bond Lengths (Å) | C=S | 1.685 | 1.691 |

| C1-N1 (Phenyl) | 1.348 | 1.355 | |

| C1-N2 (Cyclohexyl) | 1.361 | 1.368 | |

| **Bond Angles (°) ** | N1-C1-N2 | 117.5 | 117.2 |

| N1-C1-S | 121.3 | 121.8 | |

| N2-C1-S | 121.2 | 121.0 |

Note: Theoretical values are representative and depend on the exact computational setup.

The high degree of agreement between the experimental and theoretical values instills confidence in the computational model. Minor deviations are expected, as the DFT calculation models the molecule in an isolated gas phase, whereas X-ray diffraction measures the molecule within a constrained crystal lattice influenced by intermolecular forces.[3]

DFT frequency calculations provide a powerful tool for assigning the vibrational modes observed in an experimental FT-IR spectrum. Each calculated frequency corresponds to a specific atomic motion (e.g., stretching, bending).

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR | Theoretical (Scaled) | Assignment |

| N-H Stretch | ~3250 | ~3245 | Stretching of the N-H bonds in the thiourea core |

| C-H Aromatic Stretch | ~3050 | ~3055 | Stretching of C-H bonds on the phenyl ring |

| C-H Aliphatic Stretch | ~2930, 2855 | ~2935, 2860 | Asymmetric and symmetric stretching of C-H in the cyclohexyl ring |

| C=S Stretch | ~1250 | ~1240 | Thione group stretching vibration |

Note: Theoretical frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data.[6]

This comparative analysis allows for the unambiguous assignment of complex spectral features and provides a deeper understanding of the molecule's vibrational dynamics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For 1-Cyclohexyl-3-phenylthiourea, the HOMO is typically localized over the electron-rich sulfur and nitrogen atoms of the thiourea group, while the LUMO is distributed across the π-system of the phenyl ring. The energy gap provides insight into the charge transfer interactions that can occur within the molecule.

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and mechanism of action. Given that thiourea derivatives are known to exhibit a range of biological activities, docking can help identify potential protein targets.[7][8]

-

Ligand Preparation: The DFT-optimized 3D structure of 1-Cyclohexyl-3-phenylthiourea is used. Charges are calculated, and rotatable bonds are defined.

-